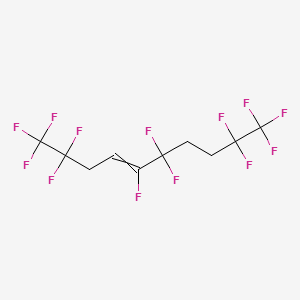
Agn-PC-0jstov
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Agn-PC-0jstov is a compound that has garnered significant interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Agn-PC-0jstov involves several synthetic routes, including the template method, electrochemical method, wet chemical method, and polyol method . Each method has its specific reaction conditions:
Template Method: Requires a prefabricated template with numerous pores to pattern the nanowires.
Electrochemical Method: Involves the use of an electrochemical cell to deposit the compound.
Wet Chemical Method: Utilizes chemical reactions in a liquid medium to synthesize the compound.
Polyol Method: Involves the reduction of metal precursors in a polyol medium.
Industrial Production Methods
Industrial production of this compound typically employs the wet chemical method due to its scalability and cost-effectiveness. This method allows for the production of large quantities of the compound under controlled conditions, ensuring consistency and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Agn-PC-0jstov undergoes various types of chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Oxidation: Commonly involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Typically employs reducing agents like sodium borohydride or hydrogen gas.
Substitution: Involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxides, while reduction reactions can yield reduced metal forms.
Wissenschaftliche Forschungsanwendungen
Agn-PC-0jstov has a wide range of scientific research applications :
Chemistry: Used as a catalyst in various chemical reactions due to its high reactivity and stability.
Biology: Employed in biological assays and imaging techniques for its unique optical properties.
Medicine: Investigated for its potential therapeutic applications, including drug delivery and antimicrobial activity.
Industry: Utilized in the production of electronic devices, sensors, and other advanced materials.
Wirkmechanismus
The mechanism of action of Agn-PC-0jstov involves its interaction with molecular targets and pathways . The compound exerts its effects through:
Molecular Targets: Binds to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulates various biochemical pathways, including signal transduction and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Agn-PC-0jstov is unique compared to other similar compounds due to its specific properties and applications . Some similar compounds include:
Silver Nanoparticles (AgNPs): Known for their antimicrobial properties and used in various medical and industrial applications.
Didecyl Dimethyl Ammonium Chloride: Used as a disinfectant and antiseptic.
Magnesium Sulfate: Employed in medical treatments and as a drying agent in chemical reactions.
This compound stands out due to its versatility and potential for use in a wide range of scientific and industrial applications.
Eigenschaften
CAS-Nummer |
40723-77-1 |
|---|---|
Molekularformel |
C10H7F13 |
Molekulargewicht |
374.14 g/mol |
IUPAC-Name |
1,1,1,2,2,5,6,6,9,9,10,10,10-tridecafluorodec-4-ene |
InChI |
InChI=1S/C10H7F13/c11-5(1-2-7(14,15)9(18,19)20)6(12,13)3-4-8(16,17)10(21,22)23/h1H,2-4H2 |
InChI-Schlüssel |
KSLRYYWXEBMBOP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CC(C(F)(F)F)(F)F)C(C(=CCC(C(F)(F)F)(F)F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















